BenchChemオンラインストアへようこそ!

(R,R,S,S)-Nebivolol

beta-1 adrenergic receptor binding enantiomer pharmacology receptor selectivity

Only nebivolol enantiomer mediating endothelial NO release (~1.9-fold > d-nebivolol) with 175-fold lower β1 affinity. No independent hemodynamic effects at ≤1.25 mg/kg. Essential chiral reference standard for USP/Ph. Eur. HPLC method validation, eNOS uncoupling research, and enantiomeric ratio optimization in novel formulations. ≥98% ee.

Molecular Formula C22H25F2NO4
Molecular Weight 405.4 g/mol
Cat. No. B13439102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R,S,S)-Nebivolol
Molecular FormulaC22H25F2NO4
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O
InChIInChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18+,21-,22+
InChIKeyKOHIRBRYDXPAMZ-VVIORFSUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R,S,S,S)-Nebivolol Procurement Guide: Enantiomer-Specific Pharmacology of the Levorotatory Nebivolol Enantiomer for Research and Analytical Applications


(R,S,S,S)-Nebivolol (also designated as l-nebivolol, (–)-nebivolol, or R 67 145; CAS 118457-16-2) is the levorotatory enantiomer of the third-generation β1-adrenoceptor antagonist nebivolol, which is clinically administered as a racemic mixture of (S,R,R,R)-nebivolol (d-nebivolol) and (R,S,S,S)-nebivolol [1]. Nebivolol is distinguished from all other β-blockers by a unique stereochemical architecture in which the cardiac antihypertensive activity resides in the R-enantiomer at the hydroxy group—the opposite configuration to that of every other hydroxypropanolamine β-blocker in clinical use [2]. The (R,S,S,S)-enantiomer is pharmacologically defined not by β1-adrenoceptor blockade but by its capacity to mediate endothelium-dependent nitric oxide (NO) release, antioxidant activity, and synergistic potentiation of the d-enantiomer's blood-pressure-lowering effects—a functional division of labor that has no parallel among other β-blockers [3].

Why (R,S,S,S)-Nebivolol Cannot Be Substituted by Racemic Nebivolol, d-Nebivolol, or Any Other β-Blocker in Research Applications


Substituting (R,S,S,S)-nebivolol with racemic nebivolol, the d-enantiomer alone, or another β1-selective blocker introduces confounding pharmacology that invalidates experiments designed to isolate NO-dependent, β1-independent mechanisms. The (R,S,S,S)-enantiomer exhibits approximately 175-fold lower β1-adrenergic binding affinity than the d-enantiomer (S,R,R,R) and, unlike d-nebivolol, does not reduce heart rate or systolic/diastolic blood pressure when administered alone at therapeutic-relevant doses [1]. Critically, (R,S,S,S)-nebivolol is the principal enantiomer responsible for endothelial NO release (generating ~1.9-fold greater NO than d-nebivolol in hypertensive arteries) and for reversing eNOS uncoupling—properties that are absent in atenolol and not attributable to β1-blockade [2]. Moreover, the beneficial effects of racemic nebivolol on left ventricular systolic and diastolic function require the presence of both enantiomers; neither enantiomer alone reproduces the racemate's hemodynamic profile [3]. Therefore, any research protocol requiring the isolated NO-potentiating, antioxidant, or enantiomer-specific analytical properties of (R,S,S,S)-nebivolol cannot be fulfilled by generic nebivolol or alternative β-blockers.

Quantitative Differential Evidence for (R,S,S,S)-Nebivolol: Head-to-Head and Cross-Study Comparisons Against Key Comparators


Beta-1 Adrenoceptor Binding Affinity: (R,S,S,S)-Nebivolol Has 175-Fold Lower β1 Affinity Than the d-Enantiomer, Confirming Its Distinct Pharmacological Role

In the seminal in vitro receptor binding study by Pauwels et al. (1988), the (R,S,S,S)-enantiomer (coded R 67 145) exhibited 175-fold lower β1-adrenergic binding affinity compared with the (S,R,R,R)-enantiomer (R 67 138), which itself showed a Ki value of 0.9 nM at β1-adrenergic receptor sites in rabbit lung membrane preparations with a β2/β1 selectivity ratio of 50 [1]. This profound affinity differential was confirmed in a subsequent study using transfected CHO cells expressing human β1- and β2-adrenoceptors: l-nebivolol (RSSS) was 1,460-fold less potent than d-nebivolol (SRRR) in inhibiting β1-adrenoceptor-coupled cAMP accumulation, with d-nebivolol exhibiting an IC₅₀ of 0.41 nM [2]. These data establish that (R,S,S,S)-nebivolol is functionally devoid of clinically meaningful β1-blockade at concentrations where d-nebivolol is maximally active.

beta-1 adrenergic receptor binding enantiomer pharmacology receptor selectivity

Racemic Nebivolol Demonstrates 321-Fold β1/β2 Selectivity in Human Myocardium—the Highest Among Clinically Available β-Blockers, Surpassing Bisoprolol by 3.1-Fold

In a direct comparative binding study using human left ventricular myocardial membranes and the nonselective radioligand [¹²⁵I]cyanopindolol (50 pM), racemic nebivolol (which contains 50% (R,S,S,S)-nebivolol) exhibited a β1/β2 selectivity ratio of 321, with a high-affinity dissociation constant KH(β1) of 0.70 ± 0.10 nM and a low-affinity KL(β2) of 225 ± 28 nM [1]. This was substantially greater than bisoprolol (103-fold; KH(β1) = 36.5 ± 22.7 nM), metoprolol (74-fold; KH(β1) = 43.0 ± 18.0 nM), betaxolol (93-fold), and carvedilol (1.0-fold, nonselective) [1]. An independent study by Bundkirchen et al. (2003) using [³H]CGP 12.177 confirmed that nebivolol is approximately 3.5-fold more β1-selective than bisoprolol in human myocardium, with selectivity ratios of 46.1 (nebivolol) versus 13.1 (bisoprolol) [2].

beta-1 selectivity human myocardium cardioselective beta-blockers

Enantiomer-Selective Nitric Oxide Release: (R,S,S,S)-Nebivolol Generates 1.9-Fold Greater Endothelial NO Than d-Nebivolol in Hypertensive Arteries

Using a porphyrinic nanosensor placed directly into the lumen of small peripheral arteries from Stroke-prone Hypertensive Rats (SHR), Mason et al. (2005) quantified endothelial NO release following stimulation with each enantiomer. (R,S,S,S)-nebivolol (l-nebivolol)—the enantiomer that lacks β1-adrenergic activity—produced 340 nM NO, compared with 180 nM NO for the β1-selective d-nebivolol, representing a 1.89-fold greater NO release [1]. This finding was corroborated in human umbilical vein endothelial cells (HUVECs) by Evangelista et al. (2007), who demonstrated that the NO-releasing effect of racemic nebivolol was "mainly mimicked by its l-enantiomer," with l-nebivolol but not d-nebivolol significantly increasing eNOS activity within 5 minutes of exposure [2]. Furthermore, Mason et al. (2006) showed that racemic nebivolol (10 μmol/L) reversed eNOS uncoupling in SHR mesenteric arteries, increasing the [NO]/[ONOO⁻] ratio from 1.14 ± 0.11 (untreated SHR) to 3.09 ± 0.04—an antioxidant-dependent effect not reproduced by atenolol [3].

nitric oxide release endothelial function enantiomer-selective pharmacology

Human Forearm NO-Dependent Vasodilation: Racemic Nebivolol Increases Blood Flow by 91% Whereas Equimolar Atenolol Produces No Significant Effect

In a direct within-study comparison in human subjects with essential hypertension, Cockcroft et al. (1995) measured forearm blood flow by venous occlusion plethysmography during brachial artery infusion. Racemic nebivolol (354 μg/min) increased forearm blood flow by 91 ± 18% (mean ± SEM, n = 8, P < 0.01), whereas an equimolar dose of atenolol produced no significant effect [1]. The nebivolol-induced vasodilation was inhibited by 65 ± 10% upon co-infusion of the NO synthase inhibitor L-NMMA (1 mg/min), and this inhibition was fully reversed by co-administration of L-arginine (62 ± 11% inhibition by L-NMMA alone vs. 15 ± 17% with L-arginine, 10 mg/min, n = 8), confirming an L-arginine/NO-dependent mechanism [1]. Notably, vasodilation caused by the (S,R,R,R)- and (R,S,S,S)-enantiomers was similar, establishing that the (R,S,S,S)-enantiomer independently contributes to this NO-mediated vascular effect [1].

forearm blood flow NO-dependent vasodilation beta-blocker comparison

Left Ventricular Function: Racemic Nebivolol Improves Ejection Fraction by +4% Whereas Atenolol Decreases It by −4%—A Net 8-Percentage-Point Advantage Requiring Both Enantiomers

In a controlled study of patients with ischemic heart disease and prior myocardial infarction, Stoleru et al. (1993) compared the effects of intravenous D-nebivolol, L-nebivolol, DL-nebivolol (racemate), and atenolol on left ventricular (LV) systolic and diastolic function using LV angiography with Millar micromanometer catheters [1]. Neither D-nebivolol (1.25–2.5 mg, n = 22) nor L-nebivolol alone produced significant changes in heart rate, peak (+) dP/dt, cardiac index, or ejection fraction. In contrast, DL-nebivolol 2.5 mg (n = 9) and atenolol 15 mg (n = 9) both significantly reduced heart rate and peak (+) dP/dt, but DL-nebivolol improved EF by +4% while atenolol decreased EF by −4% (P < 0.05 between groups), and DL-nebivolol maintained cardiac output (+2% vs. −21% for atenolol; P < 0.05 between groups) [1]. Critically, the beneficial effects on LV systolic and diastolic function "appear to require the presence of both D- and L-enantiomers" [1], directly implicating (R,S,S,S)-nebivolol as an essential component for the racemate's favorable hemodynamic profile.

left ventricular function ejection fraction beta-blocker hemodynamics

Synergistic Blood Pressure Lowering: (R,S,S,S)-Nebivolol Potentiates d-Nebivolol's Antihypertensive Effect by >0.16 mg/kg Without Independently Affecting Blood Pressure or Heart Rate

Xhonneux et al. (1990) investigated the enantiomer-specific contribution to blood pressure regulation in spontaneously hypertensive rats (SHR) following intraperitoneal administration [1]. d-Nebivolol at 1.25 mg/kg significantly reduced heart rate—an effect not potentiated by l-nebivolol at doses up to 1.25 mg/kg. However, l-nebivolol at doses as low as >0.16 mg/kg significantly potentiated the decrease in both systolic and diastolic blood pressure induced by 1.25 mg/kg d-nebivolol, despite l-nebivolol alone having no effect on blood pressure or heart rate at these doses [1]. Higher doses of l-nebivolol (2.5 and 5.0 mg/kg) in combination with d-nebivolol further reduced both blood pressure and heart rate, indicating that the 50:50 racemic mixture "seems to contain the two compounds in near optimal proportions for an antihypertensive effect" [1]. This synergy is mediated via the NO pathway: Sacco et al. (2005) demonstrated that the central and peripheral hemodynamic effects of DL-nebivolol and its l-enantiomer, but not d-nebivolol, involve the L-arginine/NO pathway, confirming (R,S,S,S)-nebivolol as the enantiomer responsible for NO-dependent potentiation [2].

enantiomer synergy blood pressure lowering antihypertensive potentiation

Procurement-Driven Application Scenarios for (R,S,S,S)-Nebivolol: Research, Analytical, and Formulation Use Cases


Chiral Reference Standard for Enantiomeric Purity Determination in Pharmaceutical Quality Control

Given that the clinical efficacy and β1-selectivity of racemic nebivolol depend critically on the 50:50 ratio of (S,R,R,R)- and (R,S,S,S)-enantiomers, and that regulatory specifications (e.g., USP, Ph. Eur.) require enantiomeric purity testing, procurement of high-purity (R,S,S,S)-nebivolol (>98% ee) as a qualified reference standard is essential for chiral HPLC method development, system suitability testing, and batch release analysis of nebivolol drug substance and finished dosage forms [1]. The 175-fold β1-affinity differential between enantiomers (Pauwels et al., 1988) provides a built-in functional assay for verifying stereochemical identity, making chiral purity the single most critical quality attribute for nebivolol procurement [2].

Pharmacological Research on Nitric Oxide-Mediated Vascular Effects Independent of β1-Adrenoceptor Blockade

The (R,S,S,S)-enantiomer's unique ability to stimulate endothelial NO release (340 nM NO in hypertensive arteries vs. 180 nM for d-nebivolol) without engaging β1-adrenoceptors makes it an indispensable tool compound for dissecting NO-dependent vasodilation, eNOS uncoupling reversal, and antioxidant mechanisms in cardiovascular research [3]. Unlike racemic nebivolol or d-nebivolol, (R,S,S,S)-nebivolol allows investigators to study NO/cGMP pathway activation in vascular preparations without the confounding influence of β1-blockade on heart rate and cardiac contractility, as confirmed by its lack of independent hemodynamic effects at doses ≤1.25 mg/kg in SHR (Xhonneux et al., 1990) [4].

Pharmaceutical Formulation Development and Fixed-Dose Combination Design

The synergistic blood pressure lowering interaction between the two enantiomers—where l-nebivolol potentiates d-nebivolol's antihypertensive effect at doses >0.16 mg/kg without independently affecting heart rate—provides a quantitative basis for enantiomer ratio optimization in novel nebivolol-based formulations [4]. The finding that the racemic mixture represents a near-optimal ratio (Xhonneux et al., 1990) makes (R,S,S,S)-nebivolol a critical component for formulation scientists developing modified-release or fixed-dose combination products, where precise enantiomeric composition directly impacts the balance between β1-blockade and NO-mediated vasodilation [4]. Additionally, the +4% EF improvement of racemic nebivolol over atenolol's −4% EF decline (Stoleru et al., 1993) provides a clinically meaningful differentiation endpoint for formulation bioequivalence studies [5].

Mechanistic Studies of Antioxidant Activity and eNOS Uncoupling Reversal in Endothelial Dysfunction Models

The (R,S,S,S)-enantiomer and the racemate possess antioxidant activity that is not reproduced by atenolol at comparable concentrations. Racemic nebivolol (10 μmol/L) increased the endothelial [NO]/[ONOO⁻] ratio from 1.14 ± 0.11 (dysfunctional SHR endothelium) to 3.09 ± 0.04 by inhibiting eNOS uncoupling in hypertensive mesenteric arteries (Mason et al., 2006) [6]. In HUVECs, l-nebivolol but not d-nebivolol significantly increased eNOS activity within 5 minutes, an effect mediated through β3-adrenoceptor activation and calcium-dependent pathways (Evangelista et al., 2007) [3]. Procurement of purified (R,S,S,S)-nebivolol is thus essential for research programs investigating the molecular mechanisms of eNOS regulation, peroxynitrite-mediated endothelial injury, and the therapeutic potential of β3-adrenoceptor agonism in cardiovascular disease.

Quote Request

Request a Quote for (R,R,S,S)-Nebivolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.